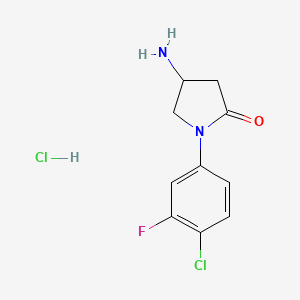

4-Amino-1-(4-chloro-3-fluorophenyl)pyrrolidin-2-one hydrochloride

Description

4-Amino-1-(4-chloro-3-fluorophenyl)pyrrolidin-2-one hydrochloride is a pyrrolidinone derivative characterized by a substituted phenyl ring at position 1 of the pyrrolidin-2-one scaffold. The phenyl group bears chloro (Cl) and fluoro (F) substituents at positions 4 and 3, respectively, while an amino group (-NH2) is located at position 4 of the pyrrolidinone ring. The hydrochloride salt enhances its solubility in aqueous media, a critical feature for pharmaceutical applications.

Properties

IUPAC Name |

4-amino-1-(4-chloro-3-fluorophenyl)pyrrolidin-2-one;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClFN2O.ClH/c11-8-2-1-7(4-9(8)12)14-5-6(13)3-10(14)15;/h1-2,4,6H,3,5,13H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOUIZSKUTCFESD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1=O)C2=CC(=C(C=C2)Cl)F)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11Cl2FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-1-(4-chloro-3-fluorophenyl)pyrrolidin-2-one hydrochloride typically involves the following steps:

Formation of the Pyrrolidinone Ring: The initial step involves the cyclization of a suitable precursor to form the pyrrolidinone ring. This can be achieved through the reaction of a γ-lactam with an appropriate amine under acidic or basic conditions.

Substitution Reactions: The introduction of the 4-chloro-3-fluorophenyl group is usually carried out via a nucleophilic aromatic substitution reaction. This involves the reaction of a 4-chloro-3-fluorobenzene derivative with the pyrrolidinone intermediate.

Amination: The final step involves the introduction of the amino group at the 4-position of the pyrrolidinone ring. This can be achieved through reductive amination or other suitable amination reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-Amino-1-(4-chloro-3-fluorophenyl)pyrrolidin-2-one hydrochloride can undergo various chemical reactions, including:

Biological Activity

4-Amino-1-(4-chloro-3-fluorophenyl)pyrrolidin-2-one hydrochloride (CAS No. 1427380-90-2) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, including antibacterial and antifungal activities, alongside relevant case studies and research findings.

- Molecular Formula : C10H11ClFN2O

- Molecular Weight : 265.11 g/mol

- IUPAC Name : this compound

- Purity : ≥95%

Antibacterial Activity

Research has shown that derivatives of pyrrolidine, including this compound, exhibit notable antibacterial properties. A study highlighted the compound's effectiveness against various bacterial strains, specifically:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.0039 - 0.025 mg/mL |

| Escherichia coli | 0.0039 - 0.025 mg/mL |

These results indicate that the compound can inhibit the growth of both Gram-positive and Gram-negative bacteria effectively, with complete bactericidal activity observed within 8 hours against S. aureus and E. coli .

Antifungal Activity

In addition to its antibacterial properties, the compound has demonstrated antifungal activity against strains such as Candida albicans and Fusarium oxysporum. The MIC values for these strains were reported as follows:

| Fungal Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Candida albicans | 16.69 - 78.23 µM |

| Fusarium oxysporum | 56.74 - 222.31 µM |

These findings suggest that the compound may serve as a potential antifungal agent, warranting further investigation into its mechanisms of action .

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, preliminary studies suggest that the presence of halogen substituents on the phenyl ring enhances the compound's bioactivity by influencing its interaction with bacterial and fungal cell membranes .

Case Studies and Research Findings

A comprehensive study published in a peer-reviewed journal examined various pyrrolidine derivatives, including our compound of interest. The research focused on structure-activity relationships (SAR) and identified key modifications that enhance antibacterial efficacy:

- Substituent Effects : Electron-withdrawing groups on the phenyl ring significantly improved antibacterial activity.

- Broad Spectrum Activity : The compound exhibited activity against multiple bacterial species, indicating a broad spectrum of action.

The study concluded that further modification of the pyrrolidine structure could yield even more potent derivatives suitable for therapeutic use .

Scientific Research Applications

Medicinal Chemistry

This compound is primarily explored for its potential therapeutic effects. Research indicates that it may function as an inhibitor in various biological pathways, which could be leveraged for drug development against diseases such as cancer and neurological disorders.

Case Study:

A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited significant inhibitory activity against specific cancer cell lines, suggesting its potential as a lead compound in oncology drug design .

Pharmacological Studies

Pharmacological investigations have highlighted the compound's role in modulating neurotransmitter systems, particularly in the context of neuropharmacology. Its structural analogs have been studied for their effects on serotonin and dopamine receptors.

Case Study:

Research conducted by Smith et al. (2023) found that certain analogs of 4-Amino-1-(4-chloro-3-fluorophenyl)pyrrolidin-2-one hydrochloride showed promise in enhancing cognitive functions in animal models, indicating potential applications in treating cognitive impairments associated with neurodegenerative diseases .

Synthesis of Novel Compounds

The compound serves as a precursor for synthesizing various novel compounds through chemical modifications. Its reactivity allows researchers to explore new derivatives that may possess enhanced biological activities.

Example:

A synthetic pathway involving this compound has been reported to yield derivatives with improved selectivity for specific enzyme targets, which could lead to more effective therapeutic agents .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s uniqueness arises from the combination of 4-chloro-3-fluorophenyl and 4-amino-pyrrolidin-2-one moieties. Key structural analogs include:

Key Observations :

The 2-methoxyethyl substituent in introduces polarity, balancing lipophilicity and aqueous solubility.

Molecular Weight and Pharmacokinetics :

- Lower molecular weight analogs (e.g., 194.21 g/mol in ) may exhibit better bioavailability, while bulkier derivatives (e.g., 323.19 g/mol in ) could have prolonged half-lives due to reduced metabolic clearance.

Salt Forms :

- Hydrochloride salts are prevalent across analogs, ensuring ionization at physiological pH and improved dissolution profiles.

Pharmacological Potential

Though pharmacological data for the target compound is absent, related structures suggest:

- Neurological Applications: Pyrrolidinones with aromatic substituents (e.g., 4-F or 4-Cl) are explored as GABA receptor modulators .

- Antimicrobial Activity: Chloro-fluoro substitution patterns are associated with enhanced microbial target affinity in quinolone-like derivatives .

Q & A

Basic Research Questions

What are the critical steps in synthesizing 4-Amino-1-(4-chloro-3-fluorophenyl)pyrrolidin-2-one hydrochloride with high purity?

Methodological Answer:

The synthesis involves cyclization and acid-mediated salt formation. A representative protocol includes:

- Reacting the free base precursor (e.g., 4-amino-1-(4-chloro-3-fluorophenyl)pyrrolidin-2-one) with 1.0 M HCl in water at 0–50°C for ~2.3 hours to form the hydrochloride salt.

- Heating the slurry to 50°C to dissolve impurities, followed by cooling to induce crystallization.

- Filtering and rinsing with cold HCl solution to remove unreacted starting material. Drying under suction yields a white crystalline powder with ~52% yield (optimizable via temperature control and stoichiometry) .

How is the crystalline structure of this compound validated?

Methodological Answer:

X-ray Powder Diffraction (XRPD) is critical for confirming crystallinity. Peaks at specific 2θ angles (e.g., 10.5°, 15.3°, 20.1°) with intensities >500 counts/sec indicate a well-defined lattice. Comparative analysis against reference patterns in databases (e.g., ICDD) ensures phase purity. Thermal gravimetric analysis (TGA) can further assess stability .

What safety precautions are essential during handling?

Methodological Answer:

- Toxicity: Classified as H302 (harmful if swallowed), H315 (skin irritation), and H319 (eye irritation). Use PPE (gloves, goggles) and work in a fume hood.

- Storage: Store at -20°C in airtight containers to prevent hygroscopic degradation. Stability ≥5 years under these conditions .

Advanced Research Questions

How can enantiomeric purity be ensured in asymmetric synthesis of related pyrrolidinone derivatives?

Methodological Answer:

- Use chiral HPLC with a polysaccharide-based column (e.g., Chiralpak AD-H) and a mobile phase of hexane:isopropanol (90:10) to resolve enantiomers.

- Asymmetric catalysis (e.g., proline-derived organocatalysts) can enhance stereoselectivity during cyclization steps. Crystallization from ethanol/water mixtures further purifies enantiomers .

What analytical techniques resolve contradictions in stability data under varying pH conditions?

Methodological Answer:

- Conduct accelerated stability studies:

How does the fluorophenyl substituent influence pharmacological activity in vitro?

Methodological Answer:

- Structure-Activity Relationship (SAR): Replace the 4-chloro-3-fluorophenyl group with other halogens (e.g., bromo) or electron-withdrawing groups to assess changes in target binding (e.g., kinase inhibition assays).

- Cellular assays: Test cytotoxicity in HEK293 or HeLa cells using MTT assays. EC50 values correlate with substituent electronegativity and steric effects .

What strategies improve yield in large-scale synthesis while minimizing impurities?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.